
Abol-X
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Overview
Description
Abol-X, also known as this compound, is a useful research compound. Its molecular formula is C12H18Cl6N5O2PS2 and its molecular weight is 572.1 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate Abol-X's biochemical properties while ensuring methodological rigor?
- Answer : Experimental design should follow a hypothesis-driven framework. Begin with in vitro assays (e.g., binding affinity studies) to establish baseline interactions, followed by in vivo models to assess physiological relevance. Ensure controls account for solvent effects, temperature variability, and batch-to-batch compound purity . Replication across independent labs is critical to validate findings, as emphasized in standardized protocols for chemical characterization .
Q. What types of data are essential for the initial characterization of this compound?
- Answer : Prioritize collecting:
- Structural data : NMR, X-ray crystallography, or mass spectrometry to confirm molecular identity.
- Functional data : Dose-response curves, IC50 values, and selectivity profiles against related targets.
- Stability data : Degradation kinetics under varying pH/temperature conditions.
Raw data should be archived in appendices, with processed results (e.g., normalized activity metrics) presented in the main text to support claims .
Q. How can researchers ensure methodological reproducibility in this compound studies?
- Answer : Document all protocols in detail, including instrument calibration, solvent preparation, and statistical thresholds (e.g., p-value adjustments for multiple comparisons). Use open-access repositories to share raw datasets and analysis scripts. Peer-review checklists (e.g., ARRIVE guidelines) help standardize reporting .
Advanced Research Questions
Q. How should contradictory data about this compound's mechanism of action be analyzed and resolved?
- Answer : Apply empirical contradiction analysis:
- Step 1 : Map discrepancies to experimental variables (e.g., cell line specificity, assay sensitivity).
- Step 2 : Conduct meta-analyses to identify confounding factors (e.g., batch effects, reagent lot variations).
- Step 3 : Use orthogonal techniques (e.g., CRISPR knockdown vs. pharmacological inhibition) to triangulate findings. Contradictions may reveal context-dependent mechanisms or undocumented off-target effects .
Q. What statistical approaches are most suitable for multivariate analysis in this compound research?
- Answer : For dose-time-response matrices, employ mixed-effects models to account for hierarchical data structures. Bayesian hierarchical models are advantageous for integrating prior knowledge (e.g., known binding affinities) with new datasets. Power analysis must precede experiments to justify sample sizes, minimizing Type I/II errors .
Q. How can researchers integrate conflicting findings from different analytical techniques (e.g., SPR vs. ITC) when studying this compound?
- Answer :
- Technical audit : Compare buffer conditions, ligand immobilization methods, and detection limits. For example, surface plasmon resonance (SPR) may artifactually amplify low-affinity interactions due to avidity effects.
- Cross-validation : Validate key results using complementary methods (e.g., isothermal titration calorimetry (ITC) for thermodynamic profiling). Discrepancies often highlight technique-specific biases rather than true biological variation .
Q. Data Management & Interpretation
Q. What strategies mitigate bias in this compound's in vivo efficacy studies?
- Answer : Implement blinding during data collection/analysis and randomize treatment groups. Use stratified sampling to balance covariates (e.g., age, genetic background). Pre-register study designs on platforms like OSF to reduce hindsight bias .
Q. How should large-scale omics datasets (e.g., transcriptomics) linked to this compound be processed and interpreted?
- Answer : Apply false discovery rate (FDR) correction for high-throughput data. Use pathway enrichment tools (e.g., GSEA) to contextualize hits. Raw sequencing files must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with metadata detailing RNA integrity numbers and normalization methods .
Q. Ethical & Reporting Standards
Q. What ethical considerations apply when publishing negative or inconclusive results about this compound?
- Answer : Negative results are critical to avoiding publication bias. Clearly distinguish between "true negatives" (e.g., no effect at physiologically relevant concentrations) and methodological limitations (e.g., insufficient detection sensitivity). Journals like PLOS ONE specialize in publishing such findings .
Q. How should researchers address potential conflicts of interest in collaborative this compound studies?
- Answer : Disclose all funding sources and institutional partnerships in the manuscript. Use Contributor Roles Taxonomy (CRediT) to clarify authorship contributions. Independent third-party audits of data ownership agreements are recommended for multi-institutional projects .
Properties
CAS No. |
107959-15-9 |
---|---|
Molecular Formula |
C12H18Cl6N5O2PS2 |
Molecular Weight |
572.1 g/mol |
IUPAC Name |
6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C6H6Cl6.C6H12N5O2PS2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h1-6H;3H2,1-2H3,(H4,7,8,9,10,11) |
InChI Key |
HILBFYBSIOQXBC-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
ABOL-X |
Origin of Product |
United States |
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